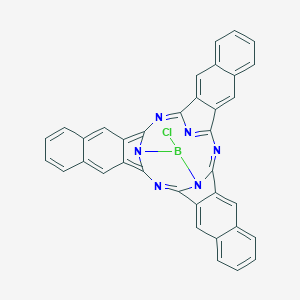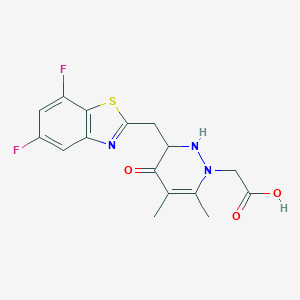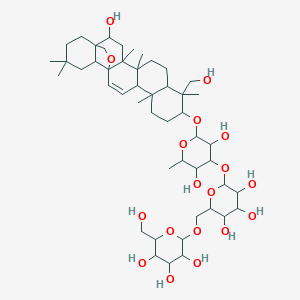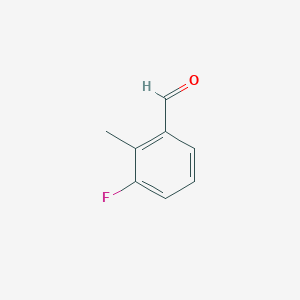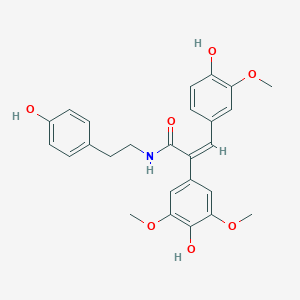
Dmfl-tpd
描述
科学研究应用
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene has a wide range of scientific research applications:
Chemistry: It is used as a hole-transporting material in the development of organic semiconductors and OLEDs.
Biology: The compound is studied for its potential use in biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and therapeutic applications.
Industry: It is utilized in the production of electronic devices, including displays and photovoltaic cells.
作用机制
Target of Action
DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene , is a compound used in the field of targeted protein degradation (TPD) . TPD has been established as a viable alternative to attenuate the function of a specific protein of interest in both biological and clinical contexts . The unique TPD mode-of-action has allowed previously undruggable proteins to become feasible targets .
Mode of Action
This compound operates through the mechanism of targeted protein degradation, which involves the ubiquitin-proteasome system (UPS) . The UPS eliminates short-lived proteins and soluble misfolded proteins . The UPS also compromises various ubiquitin ligases and de-ubiquitinating enzymes (DUBs) . The ubiquitin protein is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reaction involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . E3 catalyzes the transferring of the ubiquitin molecule from E2 to substrates . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in protein degradation. In eukaryotic cells, damaged proteins or organelles can be cleared by proteasomes or lysosomes . Proteasomes are part of the UPS responsible for degradation of proteins that are damaged, unfolded, and useless . In contrast, lysosomes are responsible for degradation of long-lived proteins, insoluble protein aggregates, even entire organelles, macromolecular compounds, and intracellular parasites via endocytosis, phagocytosis, or autophagy pathways .
Result of Action
The primary result of this compound’s action is the degradation of target proteins. This degradation process can modulate historically ‘undruggable’ non-enzyme proteins . The long-lived triplet excitons of this compound doped in the THEB/cholesterol host was 4.2 times longer than that observed when doped in mCP .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the phosphorescence quenching behavior of the guest material was investigated under vacuum conditions . Conversely, when doped into a host that did exhibit intermolecular hydrogen bonding, the IJ remained almost unaffected at temperatures below the Tg of the host . These results indicated that weak thermal diffusional motion of a host material intrinsically quenches long-lived triplet excitons of purely organic guest materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-diamino-9,9-dimethyl-fluorene.
Reaction with Aniline Derivatives: The 2,7-diamino-9,9-dimethyl-fluorene is then reacted with aniline derivatives, specifically 3-methylaniline and aniline, under controlled conditions.
Catalysts and Solvents: The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
- N,N’-Bis(4-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene
- N,N’-Bis(2-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene
- N,N’-Bis(3-ethylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene
Uniqueness
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene stands out due to its unique combination of high thermal stability and excellent hole-transporting properties. Compared to similar compounds, it offers superior performance in electronic devices, making it a preferred choice for researchers and manufacturers .
属性
IUPAC Name |
9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXDAMWVRMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572451 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677350-83-3 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


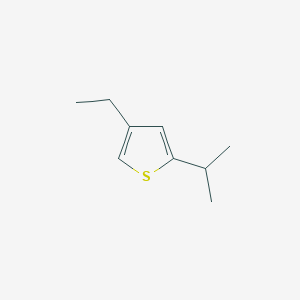
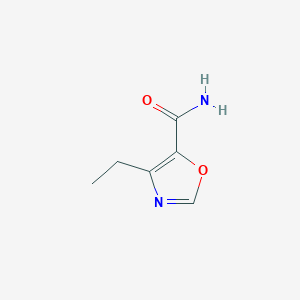
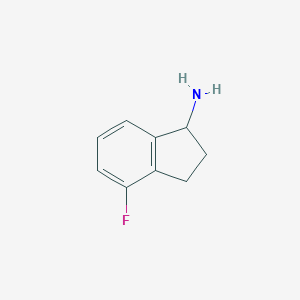
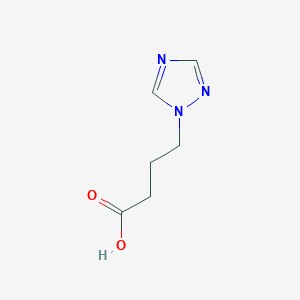
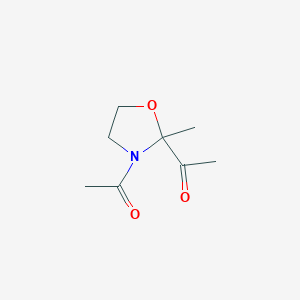
 sulfide](/img/structure/B115407.png)
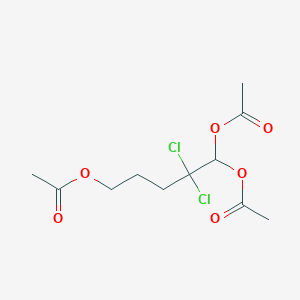
![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)
